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Compound of Interest

Compound Name: Anthranil

Cat. No.: B1196931

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of anthranils (2,1-benzisoxazoles) from readily available o-nitrobenzyl compounds. The
methodologies presented herein are of significant interest for the synthesis of heterocyclic
scaffolds relevant to medicinal chemistry and materials science. Two primary synthetic
strategies are detailed: the base-induced intramolecular cyclization of o-nitrobenzyl compounds
bearing an electron-withdrawing group at the benzylic position, and the reductive cyclization of
related substrates.

Introduction to Anthranil Synthesis from o-
Nitrobenzyl Precursors

Anthranils are a class of bicyclic aromatic compounds that serve as versatile intermediates in
the synthesis of a variety of more complex nitrogen-containing heterocycles. The synthesis of
anthranils from o-nitrobenzyl derivatives offers a convergent and efficient approach to this
important scaffold. The core transformation relies on an intramolecular cyclization event
involving the nitro group and an activated benzylic position. The nature of the activating group
at the benzylic position and the choice of reaction conditions dictate the specific pathway and
efficiency of the cyclization.
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Method 1: Base-Induced Intramolecular Cyclization
of Activated o-Nitrobenzyl Compounds

This method involves the intramolecular condensation of an o-nitrobenzyl compound containing
an electron-withdrawing group (EWG) at the benzylic position. The EWG enhances the acidity
of the benzylic protons, facilitating deprotonation by a base to form a carbanion. This carbanion
then attacks the proximate nitro group, leading to a cyclized intermediate that subsequently
dehydrates to furnish the anthranil ring system.

A key example of this approach is the cyclization of diethyl a-(o-nitroaryl)benzylphosphonates,
which readily undergo this transformation in the presence of a base to afford 3-phenyl-2,1-
benzisoxazoles in high yields. Similarly, o-nitrobenzyl cyanides can serve as effective
precursors for the synthesis of 3-aminoanthranils.

Reaction Mechanism

Base-Induced Cyclization

+ Base Intramolecular H20

o-Nitrobenzyl Compound » Benzylic Carbanion —» Nucleophilic Attack Cyclized Intermediate ————# Dehydration —»{FAGlEiEnl
(with EWG)

Click to download full resolution via product page

Caption: Base-induced intramolecular cyclization pathway.

Quantitative Data Summary
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Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-2,1-benzisoxazole from Diethyl (2-
nitrophenyl)methylphosphonate

e Materials:
o Diethyl (2-nitrophenyl)methylphosphonate (1.0 mmol)

o Potassium tert-butoxide (1.2 mmol)
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[e]

Anhydrous Tetrahydrofuran (THF) (10 mL)

o

Saturated aqueous ammonium chloride solution

[¢]

Ethyl acetate

[¢]

Anhydrous magnesium sulfate

[e]

Silica gel for column chromatography

e Procedure:

1. To a solution of diethyl (2-nitrophenyl)methylphosphonate in anhydrous THF at room
temperature, add potassium tert-butoxide in one portion.

2. Stir the resulting mixture at room temperature for 1 hour.
3. Quench the reaction by the addition of saturated agueous ammonium chloride solution.
4. Extract the mixture with ethyl acetate (3 x 20 mL).

5. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure.

6. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to afford the pure 3-phenyl-2,1-benzisoxazole.

Method 2: Reductive Cyclization of o-Nitrobenzyl
Compounds

This alternative strategy involves the reduction of the nitro group of an o-nitrobenzyl derivative,
which is then followed by an intramolecular cyclization. This method is particularly useful when
the benzylic position is not sufficiently activated for base-induced deprotonation. Various
reducing agents can be employed, and the specific choice can influence the reaction outcome
and yield.

Experimental Workflow
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Caption: General workflow for reductive cyclization.

Quantitative Data Summary
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Experimental Protocols

Protocol 2: Synthesis of 3-Phenyl-2,1-benzisoxazole via Reductive Cyclization
o Materials:

o 2-Nitro-a-phenylacetophenone (1.0 mmol)

o Stannous chloride dihydrate (SnCl2:2H20) (3.0 mmol)

o Concentrated hydrochloric acid (HCI) (0.5 mL)

o Ethanol (15 mL)

o Saturated aqueous sodium bicarbonate solution

o Ethyl acetate

o Anhydrous sodium sulfate
e Procedure:

1. To a solution of 2-nitro-a-phenylacetophenone in ethanol, add stannous chloride dihydrate
and concentrated hydrochloric acid.
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2. Heat the mixture to reflux for 4 hours.

3. Cool the reaction mixture to room temperature and neutralize with saturated aqueous
sodium bicarbonate solution.

4. Extract the mixture with ethyl acetate (3 x 25 mL).

5. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate in vacuo.

6. Purify the residue by flash chromatography on silica gel to yield the desired 3-phenyl-2,1-
benzisoxazole.

Starting Material Synthesis: Nitration of Benzyl
Cyanide

A common precursor for some of these syntheses is o-nitrobenzyl cyanide. A standard
procedure for its preparation is provided below.

Protocol 3: Synthesis of o-Nitrobenzyl Cyanide
o Materials:

o Benzyl cyanide (0.85 mol)

o

Concentrated nitric acid (4.3 mol)

o

Concentrated sulfuric acid (4.9 mol)

Crushed ice

o

95% Ethanol

[¢]

e Procedure:

1. Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to
10°C in an ice-salt bath.
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2. Slowly add benzyl cyanide to the cooled acid mixture, maintaining the temperature
between 10-20°C. The addition typically takes about one hour.

3. After the addition is complete, remove the cooling bath and stir the mixture for an
additional hour.

4. Pour the reaction mixture onto crushed ice. A mixture of o- and p-nitrobenzyl cyanide will
precipitate.

5. Filter the solid product, press it dry, and then recrystallize from 95% ethanol to separate
the isomers and obtain pure o-nitrobenzyl cyanide. The para isomer is less soluble and will
crystallize first. The ortho isomer can be obtained from the mother liquor. The typical yield
of the mixed isomers is 50-54%.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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